2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-
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Overview
Description
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound contains a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms in the ring structure adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- can be achieved through various synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches typically employ readily available starting materials and conventional chemical transformations. For instance, the annulation strategy can involve the use of cyclopentanone and pyridine derivatives under specific reaction conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, minimal chromatographic purification steps are employed to streamline the production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications include its use as a scaffold for drug development, particularly in the design of central nervous system agents.
Industry: It is employed in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of these biological targets. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diazaspiro[3.4]octane
- 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride
- 2,5-Diazaspiro[3.4]octane, 2-methyl-, hydrochloride
Uniqueness
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)- stands out due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential for biological interactions. This makes it a valuable compound for the development of new drugs and materials .
Biological Activity
2,5-Diazaspiro[3.4]octane, 5-methyl-2-(3-pyridinyl)-, also known by its CAS number 646056-65-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
- Molecular Formula : C₁₂H₁₇N₃
- Molecular Weight : 203.283 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that includes a diaza group and a pyridine moiety, contributing to its unique biological interactions.
The biological activity of 2,5-Diazaspiro[3.4]octane is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects.
Target Interactions
- Dopamine Receptors : The compound has been noted for its antagonistic effects on dopamine D3 receptors, which are implicated in various neurological conditions.
- Kinase Inhibition : Preliminary studies suggest potential kinase inhibitory activity, which could be relevant in cancer treatment strategies.
- Antimicrobial Activity : Investigations into its efficacy against Mycobacterium tuberculosis have shown promising results, indicating that it may serve as a lead compound in antitubercular drug development.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound using various assays. Below is a summary of key findings:
Case Studies
- Antitubercular Activity : A study conducted by researchers in 2023 demonstrated that compounds derived from the diazaspiro[3.4]octane core exhibited potent antitubercular activity. The most active compound in their series showed an MIC of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, suggesting that structural modifications could enhance efficacy further .
- Dopamine D3 Receptor Antagonism : Another investigation highlighted the potential of 5-methyl-2-(3-pyridinyl)-2,5-diazaspiro[3.4]octane as a selective antagonist for dopamine receptors, which could have implications for treating disorders such as schizophrenia and addiction .
Properties
CAS No. |
646056-65-7 |
---|---|
Molecular Formula |
C12H17N3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-methyl-2-pyridin-3-yl-2,5-diazaspiro[3.4]octane |
InChI |
InChI=1S/C12H17N3/c1-14-7-3-5-12(14)9-15(10-12)11-4-2-6-13-8-11/h2,4,6,8H,3,5,7,9-10H2,1H3 |
InChI Key |
ZAMFAPYLXXZEHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CN(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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